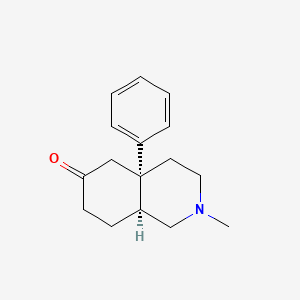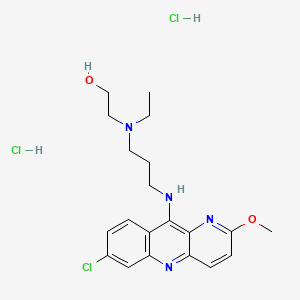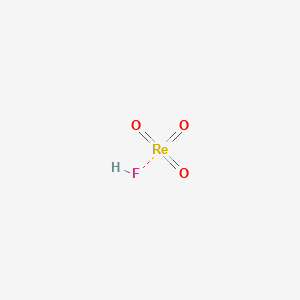
N-tert-Butyloctan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyloctan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for synthesizing N-tert-Butyloctan-1-amine involves the direct alkylation of tert-butylamine with an octyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Reductive Amination: Another method involves the reductive amination of octanal with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-tert-Butyloctan-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, alcohols, and basic conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines, halogenated compounds.
Applications De Recherche Scientifique
Chemistry: N-tert-Butyloctan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various amine derivatives and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used to synthesize drug candidates with improved pharmacokinetic properties.
Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors. Its unique structure imparts desirable properties to these industrial products.
Mécanisme D'action
The mechanism of action of N-tert-Butyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The octyl chain enhances the lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
N-tert-Butylamine: A simpler analogue with a shorter alkyl chain.
N-tert-Butyldecylamine: A similar compound with a longer alkyl chain.
N-tert-Butylhexylamine: A similar compound with a shorter alkyl chain.
Uniqueness: N-tert-Butyloctan-1-amine is unique due to its balanced hydrophobicity and steric properties. The octyl chain provides an optimal length for interactions with biological membranes, while the tert-butyl group offers steric protection, enhancing its stability and selectivity in chemical reactions.
Propriétés
Numéro CAS |
38632-95-0 |
|---|---|
Formule moléculaire |
C12H27N |
Poids moléculaire |
185.35 g/mol |
Nom IUPAC |
N-tert-butyloctan-1-amine |
InChI |
InChI=1S/C12H27N/c1-5-6-7-8-9-10-11-13-12(2,3)4/h13H,5-11H2,1-4H3 |
Clé InChI |
UOXPORXDWKPODV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


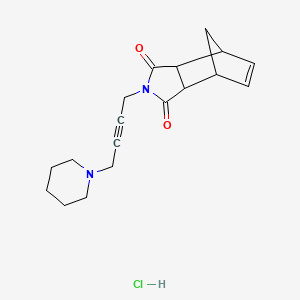

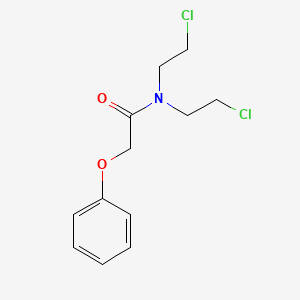

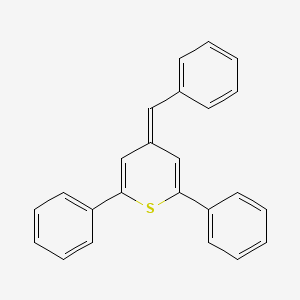
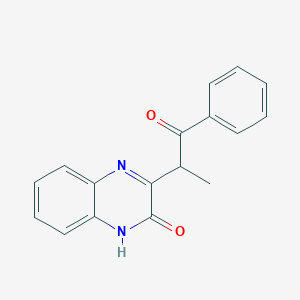
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
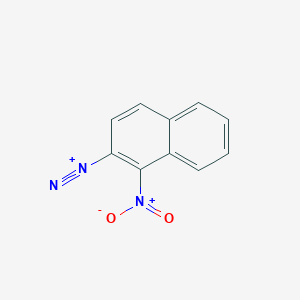
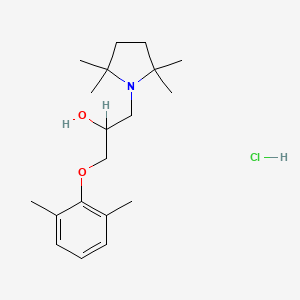
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
